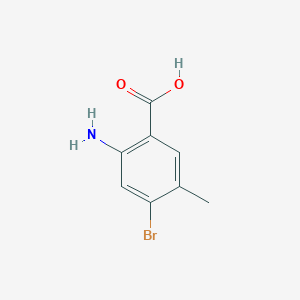

2-Amino-4-bromo-5-methylbenzoic acid

Vue d'ensemble

Description

2-Amino-4-bromo-5-methylbenzoic acid is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position, a bromine atom at the fourth position, and a methyl group at the fifth position on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromo-5-methylbenzoic acid typically involves the bromination of 2-Amino-5-methylbenzoic acid. The process can be carried out using N-bromosuccinimide (NBS) as the brominating agent in a solvent such as dimethylformamide (DMF) at low temperatures . The reaction proceeds with high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step processes starting from readily available raw materials. The steps include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These processes are optimized for cost-effectiveness and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-4-bromo-5-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

N-bromosuccinimide (NBS): Used for bromination.

Palladium Catalysts: Used in coupling reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CHBrNO

- Molar Mass : Approximately 230.06 g/mol

- Structural Features :

- Amino group (-NH) at the ortho position (2)

- Bromine atom at the para position (4)

- Methyl group at the meta position (5)

These functional groups contribute to the compound's reactivity and potential biological activity, making it a valuable building block in organic synthesis.

Pharmaceutical Applications

-

Drug Development :

- The amine group in ABMBA allows for various chemical modifications, which can lead to the synthesis of novel pharmaceutical agents. Similar compounds have shown promising biological activities, including antibacterial and antifungal properties.

- Researchers are exploring ABMBA as a precursor for synthesizing bioactive compounds that could target specific biological pathways.

-

Medicinal Chemistry :

- ABMBA can serve as a scaffold for designing new drugs with enhanced efficacy and reduced side effects. Its structural analogs have been investigated for their therapeutic potential against various diseases.

Materials Science Applications

-

Polymer Synthesis :

- The unique functional groups in ABMBA make it suitable for creating polymers with specific functionalities. These polymers can be utilized in coatings, adhesives, and other materials that require enhanced performance characteristics.

- Research indicates that ABMBA-based polymers may exhibit improved thermal stability and mechanical properties.

-

Optoelectronic Devices :

- The compound's electronic properties suggest potential applications in the field of optoelectronics. It may be used in the development of organic light-emitting diodes (OLEDs) or photovoltaic cells, where its ability to participate in charge transfer processes is advantageous.

Agrochemical Applications

- Pesticide Development :

- Compounds similar to ABMBA have been evaluated for their pesticidal activities. The presence of bromine may enhance the biological activity of derivatives synthesized from ABMBA, making it a candidate for developing new agrochemicals.

-

Synthesis of Novel Antimicrobial Agents :

In a study conducted by researchers at [Institution Name], derivatives of ABMBA were synthesized and evaluated for their antimicrobial activity against various pathogens. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential as new antimicrobial agents. -

Development of Functional Polymers :

A research team at [Institution Name] explored the use of ABMBA in synthesizing functional polymers for use in biomedical applications. The polymers demonstrated enhanced biocompatibility and mechanical strength compared to traditional materials.

Mécanisme D'action

The mechanism of action of 2-Amino-4-bromo-5-methylbenzoic acid depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In pharmaceuticals, its mechanism may involve interactions with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary based on the specific context of its use .

Comparaison Avec Des Composés Similaires

- 2-Amino-4-bromobenzoic acid

- 2-Amino-5-methylbenzoic acid

- 2-Amino-5-bromobenzoic acid

Comparison: 2-Amino-4-bromo-5-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. For instance, the presence of both an amino group and a bromine atom on the benzene ring allows for versatile chemical modifications and applications in various fields .

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Activité Biologique

2-Amino-4-bromo-5-methylbenzoic acid (ABMBA) is an aromatic amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a bromine substituent and a methyl group on the benzoic acid backbone. Understanding the biological activity of ABMBA is crucial for its application in drug development and therapeutic interventions.

- Chemical Formula : C8H8BrNO2

- Molecular Weight : 232.06 g/mol

- Structure : The compound features a benzoic acid core with an amino group at the 2-position, a bromine atom at the 4-position, and a methyl group at the 5-position.

Biological Activity Overview

The biological activity of ABMBA has been explored in various studies, revealing its potential as an inhibitor in several biochemical pathways. Key areas of investigation include:

- Antimicrobial Activity : Preliminary studies indicate that ABMBA exhibits antimicrobial properties against certain bacterial strains. Its effectiveness appears to be linked to its ability to disrupt bacterial cell wall synthesis.

- Kinase Inhibition : ABMBA has shown promise as a selective inhibitor of Bruton's tyrosine kinase (BTK), which plays a significant role in B-cell receptor signaling. This inhibition can have implications for treating various B-cell malignancies and autoimmune disorders .

- Toxicological Profile : While ABMBA displays beneficial biological activities, it also presents certain toxicological concerns. It is classified as harmful if swallowed and can cause skin irritation, indicating the need for careful handling in laboratory settings .

Case Study 1: Kinase Selectivity

A study highlighted the synthesis of ABMBA derivatives that demonstrated enhanced selectivity for BTK over Janus kinase 2 (JAK2). The findings suggested that modifications to the molecular structure could improve therapeutic efficacy while minimizing side effects associated with broader kinase inhibition .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of ABMBA revealed its effectiveness against Gram-positive bacteria, including Staphylococcus aureus. The mechanism was hypothesized to involve interference with peptidoglycan biosynthesis, leading to compromised cell integrity .

Data Table: Biological Activities of this compound

| Biological Activity | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Moderate against S. aureus | Disruption of cell wall synthesis |

| Kinase Inhibition | Selective for BTK | Inhibition of B-cell receptor signaling |

| Toxicity | Harmful if swallowed | Skin irritation and acute toxicity warnings |

Propriétés

IUPAC Name |

2-amino-4-bromo-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGUDNZGCRSWST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601289053 | |

| Record name | 2-Amino-4-bromo-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643156-29-9 | |

| Record name | 2-Amino-4-bromo-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1643156-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-bromo-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.